2-Ethoxy-5-hydroxybenzoic acid
Description
Significance of 2-Ethoxy-5-hydroxybenzoic Acid as a Chemical Scaffold
In the realm of chemical synthesis, this compound serves as a valuable building block, or scaffold. Its structure allows for various chemical modifications, making it a versatile starting material for creating more complex molecules. The presence of the carboxylic acid, hydroxyl, and ethoxy groups provides multiple points for chemical reactions, enabling the synthesis of a diverse array of derivatives.
The strategic placement of the ethoxy and hydroxyl groups on the benzene (B151609) ring influences the molecule's electronic properties and reactivity. The ethoxy group, being electron-donating, can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring. This nuanced electronic nature is a key point of interest for chemists designing new compounds.
Overview of Research Trajectories for Aromatic Carboxylic Acid Derivatives
Aromatic carboxylic acids and their derivatives are a cornerstone of organic chemistry and are extensively studied for their wide-ranging applications. Research in this area often focuses on several key trajectories:
Synthesis of Novel Compounds: Chemists continuously explore new methods to synthesize and modify aromatic carboxylic acids to create novel structures with desired properties. This includes the development of more efficient and environmentally friendly synthetic routes.
Biological Activity Screening: Many derivatives are screened for potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.net The structural diversity of these compounds makes them a rich source for drug discovery. For instance, derivatives of p-hydroxybenzoic acid have shown a variety of biological effects. researchgate.net
Materials Science: Aromatic carboxylic acids are also utilized in the development of new materials, such as polymers and metal-organic frameworks (MOFs). Their rigid structures and ability to form strong hydrogen bonds make them suitable for creating ordered and stable materials.
Scope and Objectives of Academic Research on this compound
Academic research on this compound, while not as extensive as for some other benzoic acid derivatives, is focused on understanding its fundamental chemical properties and exploring its potential as a precursor in organic synthesis. The primary objectives of this research include:
Developing Efficient Synthetic Methods: A key goal is to devise high-yield and cost-effective methods for the synthesis of this compound and its derivatives. google.com
Investigating Chemical Reactivity: Researchers are interested in how the interplay of the functional groups influences the compound's reactivity in various chemical transformations.
Exploring Potential Applications: A significant driver of research is the potential to use this compound as an intermediate in the synthesis of more complex molecules with valuable applications, such as in the pharmaceutical industry. google.com For example, related structures are used in the synthesis of sildenafil. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 164161-24-4 | aobchem.comaobchem.com.cn |
| Molecular Formula | C9H10O4 | aobchem.comaobchem.com.cn |
| Molecular Weight | 182.17 g/mol | aobchem.com.cn |
| Purity | ≥95% | aobchem.com.cn |
Structure
3D Structure
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-ethoxy-5-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
InChI Key |
GRILLMGIYSWXSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 5 Hydroxybenzoic Acid and Its Analogues
Retrosynthetic Analysis of the 2-Ethoxy-5-hydroxybenzoic Acid Framework
Retrosynthetic analysis of this compound suggests several plausible synthetic pathways by disconnecting the target molecule at its key functional groups. The primary disconnections are at the ether linkage and the carboxyl group.
C(aryl)-O(ether) Bond Disconnection: This approach disconnects the ethoxy group, leading to a dihydroxybenzoic acid precursor, namely 2,5-dihydroxybenzoic acid (gentisic acid), and an ethylating agent. This is a common and straightforward strategy, relying on the selective etherification of one of the two hydroxyl groups.
C(aryl)-C(carboxyl) Bond Disconnection: This disconnection removes the carboxylic acid group, pointing to a substituted phenol (B47542), 4-ethoxyphenol, as a key intermediate. This pathway requires a subsequent carboxylation step, which must be regioselective to install the carboxyl group ortho to the ethoxy group.
A third, more advanced approach involves the disconnection of a C-H bond, suggesting a direct functionalization of a simpler benzoic acid derivative using modern catalytic methods. For example, direct ortho-ethoxylation of 5-hydroxybenzoic acid could be envisioned. These primary disconnections form the basis for the targeted synthetic routes discussed below.
Targeted Synthesis Routes for this compound
Based on the retrosynthetic analysis, several distinct synthetic strategies can be employed to construct the this compound molecule.
This strategy begins with a pre-functionalized benzoic acid and introduces the remaining substituents in a controlled manner. A common starting material for this approach is 2,5-dihydroxybenzoic acid. The key challenge in this route is achieving regioselective ethoxylation at the C2-hydroxyl group over the C5-hydroxyl group. The hydroxyl group at the C2 position is ortho to the electron-withdrawing carboxylic acid group, which can influence its acidity and reactivity compared to the C5-hydroxyl group. Selective protection of the more reactive hydroxyl group, followed by etherification and deprotection, is a standard method to ensure the correct isomer is formed.
Alternatively, one could start with 3-hydroxybenzoic acid. A critical step in this pathway would be the introduction of a second hydroxyl group at the C5 position (para to the existing hydroxyl and meta to the carboxyl group). This can be achieved through electrophilic hydroxylation reactions, such as the Elbs persulfate oxidation, which is known to introduce a hydroxyl group ortho to a pre-existing phenolic group. ias.ac.in
The introduction of the ethoxy group is a pivotal step in many synthetic routes to this compound. The Williamson ether synthesis is the most classical and widely used method. This reaction involves the deprotonation of a hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Common reagents for this transformation include:
Ethylating Agents: Diethyl sulfate (B86663) and ethyl iodide are frequently used. Diethyl sulfate is often effective and cost-efficient for large-scale synthesis. ias.ac.inchemicalbook.com
Bases: Potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are commonly employed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). ias.ac.inchemicalbook.com
For instance, the synthesis of a related compound, 2-ethoxybenzoic acid, can be achieved by reacting methyl salicylate (B1505791) with diethyl sulfate in the presence of KOH. chemicalbook.com This is followed by the hydrolysis of the ester to yield the final carboxylic acid. A similar procedure could be adapted for a suitably protected 2,5-dihydroxybenzoic acid derivative.
More contemporary methods involve C-H activation, where a C-H bond is directly converted into a C-O bond. A patented method describes the synthesis of 2-ethoxybenzoic acid compounds via a copper-catalyzed C-H functionalization, using ethanol (B145695) as the ethoxy source. google.com This approach represents a more atom-economical and efficient alternative to traditional methods.
An alternative to functionalizing a pre-existing benzoic acid is to introduce the carboxyl group onto a phenol precursor. The most prominent method for this transformation is the Kolbe-Schmitt reaction. byjus.com In this approach, the starting material would be 4-ethoxyphenol. The phenol is first converted to its sodium salt (sodium 4-ethoxyphenoxide) by treatment with a strong base like sodium hydroxide. This phenoxide is then heated under pressure with carbon dioxide. The electrophilic attack of CO₂ occurs preferentially at the ortho position to the strongly activating phenoxide group, yielding this compound after acidic workup.
While the Kolbe-Schmitt reaction is a powerful tool, it can sometimes lead to mixtures of ortho and para isomers. To overcome this, modern biocatalytic methods have been developed. Research has shown that recombinant benzoic acid decarboxylases can catalyze the highly regioselective ortho-carboxylation of electron-rich phenols using bicarbonate as the CO₂ source, presenting a green alternative to the classical method. rsc.org
Optimization of Reaction Conditions and Catalyst Systems
The efficiency, yield, and purity of the final product are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for developing a robust synthetic process.
For the Williamson ether synthesis, a key optimization parameter is the choice of base and solvent. The table below illustrates how reaction conditions can be varied to improve the yield of an etherification reaction, based on general principles and similar preparations. researchgate.net
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 24 | 65 |
| 2 | KOH | Ethanol | 78 (Reflux) | 12 | 78 |
| 3 | NaH | DMF | 25 | 8 | 85 |
| 4 | Cs₂CO₃ | Acetonitrile | 82 (Reflux) | 10 | 92 |
This table represents a hypothetical optimization study for the etherification step, demonstrating how systematic variation of reaction parameters can lead to improved yields.
Transition metal catalysis has emerged as a powerful tool for the selective functionalization of aromatic C-H bonds, offering more efficient and greener alternatives to traditional multi-step syntheses. researchgate.net In the context of synthesizing this compound, transition metals can play several key roles.
Directed C-H Ethoxylation: Catalysts based on metals like copper, rhodium, or palladium can be used to directly introduce an ethoxy group at the ortho position of a benzoic acid derivative. The carboxylic acid group acts as a directing group, chelating to the metal center and positioning the catalyst to activate the adjacent C-H bond. A copper-catalyzed method has been specifically reported for the synthesis of 2-ethoxybenzoic acid derivatives, highlighting the industrial potential of this approach. google.com
Catalytic Carboxylation: While less common than the Kolbe-Schmitt reaction, transition metal-catalyzed carboxylations of aryl halides or pseudo-halides with CO or CO₂ sources are known. If one were to start from an ethoxy-hydroxy-substituted aryl halide, this method could be employed to install the benzoic acid moiety.
The use of transition metal catalysts can streamline synthetic routes, reduce the number of required steps (such as protection and deprotection), and often proceed under milder conditions than classical methods. ibs.re.krmdpi.com For example, iridium-catalyzed C-H amidation followed by decarboxylation has been used to access meta- and para-substituted anilines, showcasing the power of using the carboxyl group as a traceless directing group. ibs.re.kr A similar strategy could potentially be adapted for C-O bond formation.
Solvent Effects and Temperature Regimes in Synthetic Transformations
The choice of solvent and the precise control of temperature are paramount in the synthesis of ethoxybenzoic acid derivatives, significantly influencing reaction rates, yields, and even the nature of the final product. Different synthetic routes employ varied solvent and temperature profiles to optimize outcomes.
In one common approach, the synthesis of 2-ethoxybenzoic acid from ethyl o-ethoxybenzoate is conducted using dimethyl sulfoxide (B87167) (DMSO) as the solvent. chemicalbook.com The reaction mixture is heated to and maintained at 70°C for approximately two hours to ensure the completion of the transformation. chemicalbook.com Another method, starting from methyl salicylate and diethyl sulfate, utilizes a two-stage temperature regime. The initial ethoxylation step is performed in ethanol at a strictly controlled temperature of 15°C for about six hours. chemicalbook.com Following this, the hydrolysis stage is carried out in water at an elevated temperature of 65°C for another six hours. chemicalbook.com
A different synthetic pathway employs a copper-catalyzed reaction to produce 2-ethoxybenzoic acid derivatives. This method uses a 1:1 mixture of ethanol and pyridine (B92270) as the organic solvent system. google.com The reaction is conducted under high-temperature conditions, ranging from 125°C to 135°C, for 10 to 15 hours. google.com The subsequent hydrolysis step to yield the final acid product is performed in an ethanol solution of sodium hydroxide at a temperature of 75-85°C for 6 to 10 hours. google.com
The critical impact of temperature is starkly illustrated in the synthesis of 2-isopropoxy-4-nitrobenzoic acid, an analogue. A previously reported procedure involving hydrolysis with 45% aqueous sodium hydroxide in a THF/EtOH solvent mixture at 80°C was found to unexpectedly yield (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide as the main product in 92% yield, instead of the desired benzoic acid derivative. arkat-usa.org However, by modifying the protocol to use lithium hydroxide and conducting the reaction at room temperature, the intended 2-isopropoxy-4-nitrobenzoic acid was successfully synthesized in a high yield of 82%. arkat-usa.org This demonstrates that a significant elevation in temperature can favor alternative reaction pathways, leading to entirely different molecular structures.
| Starting Material(s) | Solvent(s) | Temperature(s) | Product | Yield | Reference |
| Ethyl o-ethoxybenzoate | Dimethyl sulfoxide (DMSO) | 70°C | 2-Ethoxybenzoic acid | 80% | chemicalbook.com |
| Methyl salicylate, Diethyl sulfate | Ethanol, Water | 15°C, then 65°C | 2-Ethoxybenzoic acid | 98.31% | chemicalbook.com |
| Aromatic amido pyridine-1-oxide | Ethanol, Pyridine | 125-135°C, then 75-85°C | 2-Ethoxybenzoic acid | up to 87% | google.com |
| Isopropyl 2-isopropoxy-4-nitrobenzoate | THF/EtOH | Room Temperature | 2-Isopropoxy-4-nitrobenzoic acid | 82% | arkat-usa.org |
| Isopropyl 2-isopropoxy-4-nitrobenzoate | THF/EtOH | 80°C | (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide | 92% | arkat-usa.org |
Emerging Synthetic Approaches for Ethoxyhydroxybenzoic Acid Derivatives
The field of chemical synthesis is continually advancing, with a strong emphasis on developing novel methods that offer improved efficiency, selectivity, and sustainability. Research into the synthesis of ethoxyhydroxybenzoic acid derivatives reflects these trends, particularly through the exploration of electrochemical pathways and the application of green chemistry principles.
Electrochemical Synthesis Pathways
Electrochemical methods are emerging as a powerful tool for organic synthesis, offering unique reactivity and often milder reaction conditions compared to traditional chemical routes. One innovative approach involves the synthesis of benzoic acids from aryl iodides using carbon dioxide (CO₂) and water as sustainable feedstocks. nih.gov This method utilizes a three-compartment electrochemical setup where CO₂ is first reduced to carbon monoxide (CO) on a surface-modified silver electrode. nih.gov The ex-situ generated CO is then used in a subsequent palladium-catalyzed hydroxycarbonylation of aryl iodides to produce a wide range of benzoic acid derivatives in excellent yields at room temperature. nih.gov This strategy avoids the direct handling of hazardous CO gas and represents a promising electrochemical route for synthesizing functionalized benzoic acids, including ethoxy-substituted analogues. nih.gov
Another example of electrochemical application is the synthesis of m-phenoxy benzoic acid by the oxidation of m-phenoxy toluene. xmu.edu.cn This process uses an electrochemically generated oxidizing agent, Cr(VI), which is prepared by the electrolysis of Cr(III) in a cell using a Nafion membrane. xmu.edu.cn This indirect electrochemical oxidation demonstrates the potential for electrosynthesis to facilitate transformations relevant to the production of complex benzoic acid structures.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of hydroxybenzoic acids is an area where these principles are being actively applied.
The previously mentioned electrochemical synthesis of benzoic acids from aryl iodides exemplifies several green chemistry principles. nih.gov It utilizes CO₂, an abundant and renewable C1 synthon, and water, while being powered by electricity, which can be sourced from renewable energy. nih.gov This approach contributes to a more sustainable "air economy" by converting a greenhouse gas into valuable chemical products. nih.gov
Furthermore, biological methods for producing the core structure of hydroxybenzoic acids are gaining significant interest. For instance, Escherichia coli has been engineered to synthesize 4-hydroxybenzoic acid (4-HBA) and 3,4-dihydroxybenzoic acid from chorismate, a metabolite in the bacterium's shikimate pathway. researchgate.net By overexpressing specific genes, researchers have successfully produced significant quantities of these compounds. researchgate.net Such biocatalytic methods operate under mild, aqueous conditions and use renewable feedstocks, representing a key advancement in green chemical production. The use of whole-cell nitrilase from mutant strains of Gordonia terrae to convert p-hydroxybenzonitrile to p-hydroxybenzoic acid is another example of a biological method being optimized for enhanced production. ijrdt.org
The application of green principles also extends to the purification and extraction phases. Studies have investigated the use of natural, biodegradable solvents like corn oil and cottonseed oil for the extraction of 4-hydroxybenzoic acid from aqueous solutions, offering a less toxic alternative to conventional organic solvents. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 5 Hydroxybenzoic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Ethoxy-5-hydroxybenzoic acid. Through a combination of one-dimensional and two-dimensional experiments, the precise arrangement of atoms and their connectivity can be established.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Constant Interpretation
The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment and spatial relationships of the protons. The ethoxy group gives rise to two distinct signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl spin system. The aromatic region displays three signals corresponding to the protons on the benzene (B151609) ring. The specific chemical shifts and splitting patterns are dictated by the electronic effects of the three different substituents. The ethoxy and hydroxyl groups are electron-donating, shielding nearby protons (shifting them upfield), while the carboxylic acid group is electron-withdrawing, deshielding them (shifting them downfield).
The expected splitting pattern for the aromatic protons would be a doublet for the proton at C6 (coupled only to the proton at C4), a doublet of doublets for the proton at C4 (coupled to protons at C3 and C6), and a doublet for the proton at C3 (coupled only to the proton at C4). The signals for the acidic protons of the carboxylic acid and hydroxyl groups typically appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on standard substituent effects and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | ~11-12 | br s | N/A |
| -OH | ~9-10 | br s | N/A |
| H-6 (Aromatic) | ~7.5-7.7 | d | ~3.0 |
| H-4 (Aromatic) | ~7.0-7.2 | dd | ~9.0, 3.0 |
| H-3 (Aromatic) | ~6.8-7.0 | d | ~9.0 |
| -OCH₂CH₃ | ~4.0-4.2 | q | ~7.0 |
| -OCH₂CH₃ | ~1.3-1.5 | t | ~7.0 |
Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, nine distinct signals are expected: one for the carboxylic acid carbon, six for the aromatic carbons, and two for the ethoxy group carbons. The chemical shift of the carboxylic carbon is characteristically found far downfield. The aromatic carbons attached to oxygen (C2 and C5) are significantly deshielded compared to other aromatic carbons. The carbons of the ethoxy group appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds like 2-ethoxybenzoic acid and 2,5-dihydroxybenzoic acid. chemicalbook.comchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 168-172 |
| C-2 (C-OEt) | 158-162 |
| C-5 (C-OH) | 150-154 |
| C-1 (C-COOH) | 122-126 |
| C-4 | 118-122 |
| C-6 | 116-120 |
| C-3 | 114-118 |
| -OCH₂CH₃ | 63-67 |
| -OCH₂CH₃ | 14-16 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group. In the aromatic region, it would confirm the connectivity between H-3 and H-4, and between H-4 and H-6, definitively establishing the substitution pattern. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would show cross-peaks connecting the signals for H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, C-6). Similarly, it would link the ethoxy methylene and methyl proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically two or three bonds) between protons and carbons. sdsu.edu Key correlations would include:
A cross-peak from the methylene protons (-OCH₂) to the aromatic carbon C-2, confirming the position of the ethoxy group.
Cross-peaks from the aromatic protons (H-3, H-6) to the carboxylic carbon (C=O), confirming the position of the carboxyl group.
Correlations from H-4 to carbons C-2 and C-6, and from H-6 to C-2 and C-4, further solidifying the aromatic ring assignments.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govresearchgate.net The spectra serve as a molecular "fingerprint," with specific absorption or scattering bands corresponding to the vibrational modes of particular bonds.
For this compound, the spectra are dominated by vibrations from the hydroxyl, carbonyl, and ether functional groups, as well as the aromatic ring.
O-H Stretching: Two distinct O-H stretching bands are expected. A very broad band, typically in the 2500-3300 cm⁻¹ region, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. A sharper, less broad band around 3200-3500 cm⁻¹ would correspond to the phenolic O-H stretch. researchgate.net
C=O Stretching: A strong, sharp absorption in the FT-IR spectrum, typically between 1680-1710 cm⁻¹, is indicative of the carbonyl (C=O) stretch of the carboxylic acid, confirming its presence. nih.gov
C-O Stretching: The C-O stretching vibrations of the ether, carboxylic acid, and phenol (B47542) groups would appear in the 1200-1350 cm⁻¹ region. The asymmetric C-O-C stretch of the aryl ether is expected to be a strong band.
Aromatic Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the ring.
Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from analogous substituted benzoic acids. nih.govresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Phenolic O-H Stretch | 3200 - 3500 | Medium, Broad |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Carboxylic Acid C=O Stretch | 1680 - 1710 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| C-O Stretch (Ether, Acid, Phenol) | 1200 - 1350 | Strong |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns under ionization. For this compound (C₉H₁₀O₄), the exact molecular weight is 182.058 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. The stability of the aromatic ring usually results in a relatively intense molecular ion peak. libretexts.org The subsequent fragmentation provides a roadmap of the molecule's structure.
Key fragmentation pathways would likely include:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the O-CH₂ bond followed by loss of the ethyl group (29 u) would lead to a fragment ion at m/z 153.
Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement can lead to the elimination of ethylene (28 u), resulting in an ion at m/z 154.
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group can result in the loss of •OH (17 u), yielding an acylium ion at m/z 165.
Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44 u) from the molecular ion is a common fragmentation for benzoic acids, which would produce an ion at m/z 138.
Loss of the carboxyl group (•COOH): Fragmentation can lead to the loss of the entire carboxyl group (45 u), resulting in a fragment at m/z 137.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 182 | [C₉H₁₀O₄]⁺ (Molecular Ion) | - |
| 165 | [M - OH]⁺ | •OH (17 u) |
| 154 | [M - C₂H₄]⁺ | C₂H₄ (28 u) |
| 153 | [M - C₂H₅]⁺ | •C₂H₅ (29 u) |
| 138 | [M - CO₂]⁺ | CO₂ (44 u) |
| 137 | [M - COOH]⁺ | •COOH (45 u) |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
A primary structural feature of nearly all benzoic acids in the solid state is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups. rsc.org The proton of one carboxyl group acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic R²₂(8) ring motif.
Table 5: Typical Crystallographic Parameters and Interactions for a Substituted Benzoic Acid These are representative values based on known structures of similar compounds. researchgate.netrsc.org
| Parameter | Typical Value / Description |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 |
| Molecules per unit cell (Z) | 2 or 4 |
| Primary Intermolecular Interaction | O-H···O hydrogen bonds (Carboxylic acid dimer) |
| Typical O···O distance in dimer | 2.6 - 2.7 Å |
| Secondary Interactions | Hydrogen bonding from phenolic -OH, π-π stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for characterizing the electronic transitions and chromophoric systems within a molecule. For this compound, the aromatic ring substituted with a carboxylic acid group, a hydroxyl group, and an ethoxy group constitutes the primary chromophore. This system of a benzene ring with electron-donating groups (hydroxyl and ethoxy) and an electron-withdrawing group (carboxylic acid) is expected to exhibit characteristic absorption bands in the UV region.
The electronic transitions are primarily of the π → π* type, originating from the promotion of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals. The presence of substituents with lone pairs of electrons, such as the oxygen atoms in the hydroxyl and ethoxy groups, can also lead to n → π* transitions, although these are typically of lower intensity.
For comparison, various isomers of dihydroxybenzoic acid show absorption maxima that are influenced by the substitution pattern. For example, 2,5-dihydroxybenzoic acid exhibits absorption maxima at approximately 214 nm, 236 nm, and 334 nm in an acidic mobile phase. Similarly, 2,4-dihydroxybenzoic acid shows absorption maxima at 208 nm, 258 nm, and 296 nm. These examples highlight the sensitivity of the electronic transitions to the precise arrangement of substituents on the benzene ring. Therefore, it is anticipated that this compound would also display multiple absorption bands in the UV region, likely with a prominent band above 250 nm.
The solvent environment can also significantly influence the UV-Vis spectrum. In polar solvents, the position and intensity of the absorption bands can shift due to solute-solvent interactions. Furthermore, changes in pH will affect the ionization state of the carboxylic acid and hydroxyl groups, leading to substantial alterations in the electronic structure and, consequently, the UV-Vis spectrum. For instance, the deprotonation of the phenolic hydroxyl group typically results in a significant bathochromic shift.
A hypothetical data table for the expected UV-Vis absorption of this compound, based on the analysis of similar compounds, is presented below. It is important to note that these are estimated values and require experimental verification.
| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Notes |
| Methanol | ~240-250 | ~290-310 | Neutral form |
| Methanol + HCl | ~240-250 | ~290-310 | Fully protonated form |
| Methanol + NaOH | ~250-265 | ~320-340 | Deprotonated form |
Computational Chemistry and Theoretical Analysis of 2 Ethoxy 5 Hydroxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of electron distribution and molecular energy. These methods are essential for predicting the physicochemical properties and reactivity of compounds like 2-Ethoxy-5-hydroxybenzoic acid.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. researchgate.net The process, known as geometry optimization, systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
The resulting optimized structure would be crucial for understanding the molecule's steric and electronic properties. Furthermore, by calculating the energies of various rotational isomers (conformers), a potential energy landscape can be mapped out, identifying the global minimum energy structure and the energy barriers between different conformations.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and points to its electrophilicity. pku.edu.cn The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. scispace.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ethoxy groups, while the LUMO would likely be concentrated on the electron-withdrawing carboxylic acid group and the benzene (B151609) ring.
Illustrative FMO Data for Related Benzoic Acid Derivatives
The following table presents representative HOMO, LUMO, and energy gap values for similar compounds, calculated using DFT, to illustrate how such data would be presented for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzoic Acid | -7.35 | -1.25 | 6.10 |
| Salicylic (B10762653) Acid | -6.89 | -1.18 | 5.71 |
| 4-Hydroxybenzoic Acid | -6.75 | -1.15 | 5.60 |
Note: These values are illustrative and depend on the specific computational method and basis set used.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices provide a more nuanced understanding than the energy gap alone.
Chemical Hardness (η): Defined as half the HOMO-LUMO gap, η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large energy gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.
Electronic Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω): Defined as ω = μ² / (2η). This index quantifies the ability of a species to accept electrons, providing a measure of its electrophilic character.
Local reactivity descriptors, such as Fukui functions, can also be derived to predict which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Illustrative Global Reactivity Descriptors
This table shows how global reactivity descriptors would be calculated from the FMO energies for this compound.
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / (2η) | Energy stabilization when accepting electrons |
An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. acs.org The ESP is mapped onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient or acidic and are prone to nucleophilic attack.
For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl group (C=O) and the two hydroxyl groups (phenolic and carboxylic), identifying them as sites for hydrogen bonding and electrophilic interaction. A region of high positive potential would be associated with the acidic hydrogen of the carboxylic acid group.
Aromaticity is a key concept in chemistry, and several computational indices have been developed to quantify it.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. nih.gov A HOMA value of 1 indicates a fully aromatic system like benzene, while values less than 1 (or negative) indicate decreasing aromaticity or anti-aromaticity. nih.gov For this compound, the HOMA index would quantify the degree of electron delocalization in the benzene ring as influenced by the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing carboxylic acid group.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or just above it (NICS(1)). A large negative NICS value is indicative of a diatropic ring current and thus aromaticity.
Conformational Analysis and Intramolecular Hydrogen Bonding Investigations
The structure of this compound is significantly influenced by the rotational freedom of its substituent groups and the potential for intramolecular hydrogen bonding. The ethoxy group can rotate around the C(ring)-O bond, and the carboxylic acid group can rotate around the C(ring)-C bond.
However, the most critical structural feature is the strong intramolecular hydrogen bond that is expected to form between the hydrogen of the phenolic hydroxyl group at position 5 and the carbonyl oxygen of the ethoxy group at position 2 is not possible due to their relative positions. A more likely and significant intramolecular hydrogen bond would occur if the molecule were 2-hydroxy-5-ethoxybenzoic acid, analogous to salicylic acid. Assuming the intended structure is indeed this compound, a key intramolecular hydrogen bond would form between the hydrogen of the hydroxyl group at position 5 and the oxygen of the ethoxy group at position 2.
Reaction Mechanism Elucidation via Computational Transition State Search
The elucidation of reaction mechanisms through computational methods is a cornerstone of modern chemistry. For this compound, this would involve mapping the potential energy surface for a given reaction to identify the lowest energy path from reactants to products. A critical component of this is the location of transition states, which are the energetic maxima along the reaction coordinate.
Density Functional Theory (DFT) is a widely employed method for such investigations due to its balance of computational cost and accuracy. A common approach involves proposing a reaction pathway and then using computational algorithms to locate the transition state structure. For instance, in the context of the decarboxylation of salicylic acid anions, a related compound, DFT calculations have been used to show that the process involves hydrogen transfer from the hydroxyl group to the carboxyl group, followed by the transfer of a hydrogen from the carboxyl group to the alpha-carbon of the aryl ring, with the latter being the rate-determining step. researchgate.net Similar mechanistic questions for this compound, such as its esterification or oxidation, could be explored using these techniques.
The process would involve:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This provides the structure of the transition state.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to trace the reaction path downhill from the transition state to ensure it connects the intended reactants and products.
Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.2 |
| Second Transition State | +15.8 |
| Products | -12.7 |
Note: This table presents hypothetical data for illustrative purposes, representing the kind of output generated from a computational transition state search.
Prediction of Spectroscopic Parameters from Theoretical Models
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The positions of the absorption bands correspond to the vibrational frequencies, and their intensities can also be computed. For this compound, this would allow for the assignment of specific vibrational modes to the observed peaks in an experimental IR spectrum. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). longdom.org These calculations can help in the assignment of complex spectra and in understanding the effects of substituents on the electronic environment of the nuclei.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| IR (cm⁻¹) | ||
| O-H stretch (hydroxyl) | 3450 | 3435 |
| C=O stretch (carboxyl) | 1685 | 1678 |
| C-O stretch (ethoxy) | 1250 | 1245 |
| ¹H NMR (ppm) | ||
| H (hydroxyl) | 5.8 | 5.6 |
| H (aromatic) | 6.9, 7.1, 7.3 | 6.8, 7.0, 7.2 |
| CH₂ (ethoxy) | 4.1 | 4.0 |
| CH₃ (ethoxy) | 1.4 | 1.3 |
| ¹³C NMR (ppm) | ||
| C (carboxyl) | 172.5 | 172.1 |
| C (aromatic) | 115-155 | 114-154 |
| CH₂ (ethoxy) | 64.0 | 63.8 |
| CH₃ (ethoxy) | 14.8 | 14.6 |
Note: This table contains hypothetical data to illustrate the comparison between computationally predicted and experimentally observed spectroscopic values.
Structure-Reactivity Relationships and Quantitative Structure-Property Correlations (e.g., Hammett Equation)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physical properties. silae.it The Hammett equation is a classic example of a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. lkouniv.ac.in
The Hammett equation is given by: log(K/K₀) = σρ
Where:
K is the equilibrium constant for the reaction of a substituted aromatic compound.
K₀ is the equilibrium constant for the reaction of the unsubstituted parent compound.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For a series of derivatives of this compound with varying substituents, a Hammett plot could be constructed by plotting log(K/K₀) against the appropriate σ values. The linearity of this plot would indicate the applicability of the Hammett equation, and the value of ρ would provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge. lkouniv.ac.in
Computational chemistry can be used to calculate the properties needed for such an analysis, including the reaction energies or activation barriers for a series of substituted compounds.
Table 3: Hypothetical Hammett Data for a Reaction of Substituted this compound Derivatives
| Substituent (at C4) | σ_para | log(K/K₀) |
| -NO₂ | 0.78 | 1.15 |
| -CN | 0.66 | 0.98 |
| -Cl | 0.23 | 0.35 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.25 |
| -OCH₃ | -0.27 | -0.40 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of data used to generate a Hammett plot.
Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 5 Hydroxybenzoic Acid
Oxidation and Reduction Pathways of the Benzoic Acid Moiety
The aromatic core of 2-Ethoxy-5-hydroxybenzoic acid, substituted with electron-donating groups (-OH, -OC2H5), is susceptible to oxidative processes. The presence of the hydroxyl group, in particular, makes the ring electron-rich and prone to attack by oxidizing agents.
While specific degradation studies on this compound are not extensively documented, significant insights can be drawn from research on structurally similar compounds, such as 2-hydroxybenzoic acid (2-HBA). Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective for the degradation of such aromatic compounds.
Key AOPs include the Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ systems. Studies on 2-HBA show that the Fenton process is particularly effective under acidic conditions (pH 4-5), leading to rapid degradation. The degradation mechanism is believed to initiate with the electrophilic attack of •OH radicals on the aromatic ring, leading to hydroxylation. For this compound, this attack would likely produce various hydroxylated intermediates before subsequent ring-opening and mineralization into smaller organic acids, and ultimately CO₂ and H₂O.
The degradation of 2-HBA has been shown to follow first-order kinetics, with the Fenton process being approximately six times faster than the UV/H₂O₂ process under similar conditions. The primary intermediates identified in 2-HBA degradation are 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, indicating that hydroxylation is a principal initial pathway. A similar pathway can be postulated for this compound.
| Process | Optimal Conditions (for 2-HBA) | Key Reactive Species | Proposed Initial Step for this compound |
|---|---|---|---|
| Fenton | pH 4-5, [Fe²⁺] = 0.6 mmol/L | Hydroxyl Radical (•OH) | Hydroxylation of the aromatic ring |
| UV/H₂O₂ | pH 4.5 | Hydroxyl Radical (•OH) | Hydroxylation of the aromatic ring |
The electrochemical behavior of this compound is influenced by its easily oxidizable phenolic hydroxyl group. Studies on related dihydroxybenzoic acids (DHBA) and other substituted benzoic acids provide a framework for understanding its reactivity. nih.govnih.gov The oxidation process typically involves the transfer of electrons from the molecule to an electrode.
For phenolic compounds, the initial step is often a one-electron oxidation to form a semiquinone radical. nih.gov In the case of this compound, the hydroxyl group would be oxidized to a phenoxyl radical. This process is generally irreversible, and the stability of the resulting radical is influenced by the other substituents. The electron-donating nature of the ethoxy group would likely facilitate this oxidation.
The reduction of benzoic acids can occur via a mechanism involving the dissociation of the carboxylic proton, followed by electron transfer to the proton. acs.orgox.ac.uk At more negative potentials, the benzoate (B1203000) can be further reduced to a radical anion. acs.orgresearchgate.net The precise redox potentials for this compound are not widely reported, but the electrochemical oxidation of similar compounds like 2,5-dihydroxybenzoic acid has been shown to proceed via irreversible electro-oxidation to a benzoquinone derivative. researchgate.net
Acid-Base Equilibria and Protonation/Deprotonation States in Various Media
This compound possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid is significantly more acidic than the phenol (B47542). The acid dissociation constant (pKa) is a measure of this acidity, with a lower pKa indicating a stronger acid.
The pKa of the carboxylic acid group is influenced by the electronic effects of the other ring substituents. Both the hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are electron-donating through resonance, which tends to destabilize the carboxylate anion and increase the pKa (decrease acidity) compared to unsubstituted benzoic acid (pKa ≈ 4.20). libretexts.orglibretexts.org However, they are also electron-withdrawing through induction, which has the opposite effect.
Data for closely related compounds can be used to estimate the pKa. The pKa of 2-ethoxybenzoic acid is reported as 4.21, suggesting the ethoxy group has a minimal net effect in this position. jnfuturechemical.comchemicalbook.com Hydroxybenzoic acids show more variation depending on the position. oup.com Given the positions of the substituents in this compound, its carboxylic acid pKa is expected to be in the range of 4.0 to 4.5. The pKa of the phenolic hydroxyl group would be much higher, typically around 10.
In an aqueous medium, the compound can exist in different protonation states depending on the pH:
At low pH (e.g., pH < 2): The molecule is fully protonated.
At neutral pH: The carboxylic acid is deprotonated (carboxylate), while the phenolic hydroxyl group remains protonated.
At high pH (e.g., pH > 12): Both the carboxylic acid and the phenolic hydroxyl group are deprotonated.
| Compound | pKa Value (Carboxylic Acid) |
|---|---|
| Benzoic Acid | 4.20 |
| 2-Ethoxybenzoic Acid | 4.21 jnfuturechemical.comchemicalbook.com |
| m-Hydroxybenzoic Acid | 4.06 oup.com |
| p-Hydroxybenzoic Acid | 4.48 oup.com |
| This compound | ~4.0 - 4.5 (Estimated) |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.
-OH (hydroxyl) group: Strongly activating and ortho-, para-directing. aakash.ac.in
-OC₂H₅ (ethoxy) group: Strongly activating and ortho-, para-directing. organicchemistrytutor.com
-COOH (carboxyl) group: Deactivating and meta-directing. wikipedia.org
In electrophilic aromatic substitution (e.g., nitration, halogenation), the powerful activating and ortho-, para-directing effects of the hydroxyl and ethoxy groups dominate the deactivating, meta-directing effect of the carboxylic acid. libretexts.org The hydroxyl group is para to the ethoxy group, and their directing effects reinforce each other. The positions ortho to the hydroxyl group (C4 and C6) and ortho to the ethoxy group (C1 and C3) are activated. Considering the positions are already substituted at C2 and C5, the most likely positions for electrophilic attack are C4 and C6, which are ortho to the hydroxyl and ethoxy groups, respectively. Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at the C1 position relative to the C4 position.
Nucleophilic aromatic substitution is generally difficult on electron-rich benzene rings and typically requires the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group. Since this compound has two strong electron-donating groups, it is not a good candidate for this type of reaction under normal conditions.
Reactions Involving the Carboxylic Acid and Ether Functional Groups (e.g., Esterification, Hydrolysis, Cleavage)
The functional groups of the molecule can undergo characteristic reactions.
Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. usm.myucla.edu For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 2-ethoxy-5-hydroxybenzoate. This reaction is an equilibrium, and using excess alcohol as the solvent can drive it toward the product. researchgate.net
Hydrolysis: The reverse of esterification, esters derived from this compound can be hydrolyzed back to the parent carboxylic acid and an alcohol, typically by heating with aqueous acid or base.
Ether Cleavage: The ethoxy group is an aryl alkyl ether. Such ethers are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org For aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and sp²-hybridized carbons are resistant to SN2 attack. libretexts.org Therefore, treatment of this compound with excess HBr would yield 2,5-dihydroxybenzoic acid and bromoethane.
Radical Scavenging Mechanisms and Electron Transfer Processes (Chemical Perspective)
The phenolic structure of this compound imparts antioxidant properties, allowing it to act as a radical scavenger. The primary mechanism for this activity is Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to a free radical (R•), which neutralizes the radical and generates a more stable phenoxyl radical.
Ar-OH + R• → Ar-O• + RH
The stability of the resulting phenoxyl radical (Ar-O•) is key to the effectiveness of the antioxidant. In this compound, this radical can be stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. The electron-donating ethoxy group in the ortho position can further contribute to the stability of this radical. scienceopen.com The replacement of a hydroxyl group with a methoxy (B1213986) (or ethoxy) group can sometimes lead to lower antioxidant activity because it reduces the number of active hydrogen-donating sites. nih.gov However, the electronic donation can also stabilize the radical formed from the remaining hydroxyl group.
Another potential mechanism is Single Electron Transfer (SET), where the phenol donates an electron to the radical, forming a radical cation. This is often followed by proton loss to yield the same phenoxyl radical. The preferred mechanism (HAT vs. SET) can depend on the solvent and the nature of the free radical.
Derivatization Strategies and Functionalization of 2 Ethoxy 5 Hydroxybenzoic Acid
Esterification and Etherification for Modulating Polarity and Reactivity
The presence of both a carboxylic acid and a phenolic hydroxyl group allows for selective or dual esterification and etherification, providing a powerful tool to modulate the polarity and chemical reactivity of 2-Ethoxy-5-hydroxybenzoic acid. These transformations are fundamental in organic synthesis for protecting reactive sites and altering a compound's interaction with different chemical environments.
Esterification: The carboxylic acid function (-COOH) can be readily converted into an ester (-COOR) through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com Alternatively, the reaction with alkyl halides in the presence of a base can yield the corresponding esters. google.com
The phenolic hydroxyl group (-OH) can also be esterified, typically by reacting it with an acid anhydride or an acyl chloride in the presence of a base. This results in an ester linkage at the C5 position. 4college.co.uk
Etherification: The phenolic hydroxyl is weakly acidic and can be converted into an ether (-OR) via reactions such as the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, NaH) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This modification replaces the acidic proton of the hydroxyl group, preventing it from participating in hydrogen bonding as a donor and altering its electronic influence on the aromatic ring.
These modifications effectively "cap" the reactive and hydrogen-bonding sites of the molecule, thereby changing its reactivity profile for subsequent chemical transformations.
| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group | Impact on Properties |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Fischer Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Ester (-COOR) | Increased lipophilicity, loss of acidity |
| Phenolic Hydroxyl (-OH) | Acylation | Acid Anhydride ((RCO)₂O) or Acyl Chloride (RCOCl), Base | Ester (-OCOR) | Masks phenolic group, reduces polarity |
| Phenolic Hydroxyl (-OH) | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (-OR) | Removes acidic proton, decreases polarity |
Amide and Hydrazide Formation for Diverse Chemical Scaffolds
The carboxylic acid group of this compound serves as a key handle for the synthesis of amides and hydrazides, which are important functional groups in medicinal chemistry and materials science. These derivatives provide robust chemical scaffolds for building molecular diversity.
Amide Formation: Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov Direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a widely used method. These reactions form a stable amide bond, linking the this compound moiety to various amine-containing molecules.
Hydrazide Formation: A particularly useful derivative is the hydrazide, which is synthesized by reacting an ester of this compound (e.g., the methyl or ethyl ester) with hydrazine hydrate (H₂NNH₂·H₂O). derpharmachemica.comnih.gov This reaction, often carried out by refluxing in an alcohol solvent, efficiently converts the ester into a hydrazide (2-ethoxy-5-hydroxybenzohydrazide). chemmethod.com The resulting hydrazide is a versatile intermediate, as the -CONHNH₂ group is a nucleophile that can readily react further, for instance, with carbonyl compounds to form hydrazones. chemmethod.com
The formation of amides and hydrazides introduces new hydrogen bonding donors and acceptors, significantly altering the molecule's properties and providing points for further functionalization.
| Derivative | Starting Functional Group | Typical Reagents | Intermediate | Resulting Functional Group |
|---|---|---|---|---|
| Amide | Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Acyl Chloride | Amide (-CONHR) |
| Amide | Carboxylic Acid | Amine (RNH₂), DCC/EDC | Activated Ester | Amide (-CONHR) |
| Hydrazide | Ester | Hydrazine Hydrate (N₂H₄·H₂O) | N/A | Hydrazide (-CONHNH₂) |
Introduction of Halogen and Pseudohalogen Substituents on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and ethoxy groups. This allows for the regioselective introduction of halogen (F, Cl, Br, I) and pseudohalogen (e.g., -CN, -N₃) substituents, which can further serve as synthetic handles or modulate the electronic and biological properties of the molecule.
The directing effects of the existing substituents determine the position of new incoming groups. The ethoxy group at C2 and the hydroxyl group at C5 are both strong ortho-, para-directors. The hydroxyl group strongly activates the ortho positions (C4 and C6). The ethoxy group activates its ortho (C3) and para (C1, occupied) positions. The combined effect of these powerful activating groups makes the C4 and C6 positions the most nucleophilic and thus the most likely sites for electrophilic attack. The carboxylic acid group is a deactivating, meta-directing group and its influence is generally overcome by the stronger activating groups.
For example, bromination can be achieved using bromine (Br₂) in a suitable solvent. researchgate.net The reaction of similar phenolic compounds like p-hydroxybenzoic acid with aqueous bromine can lead to polybromination and even decarboxylation to yield tribromophenol. brainly.comdoubtnut.com Therefore, controlling the stoichiometry and reaction conditions is crucial to achieve selective monohalogenation of this compound at the C4 or C6 position. Other halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer milder conditions for more controlled halogenation. google.com
| Reaction | Reagent | Predicted Position of Substitution | Rationale |
|---|---|---|---|
| Bromination | Br₂, Acetic Acid | C4 and/or C6 | Strong activating and ortho-directing effect of the -OH group. |
| Chlorination | SO₂Cl₂ or NCS | C4 and/or C6 | Strong activating and ortho-directing effect of the -OH group. |
| Iodination | I₂, HIO₃ | C4 and/or C6 | Electrophilic substitution at the most activated positions. |
Design and Synthesis of Polymeric and Supramolecular Structures Incorporating the this compound Moiety
The bifunctional nature of this compound, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it an attractive monomer for the synthesis of polymers, particularly polyesters. researchgate.net Furthermore, these same functional groups are adept at forming specific and directional non-covalent interactions, such as hydrogen bonds, enabling the construction of well-defined supramolecular assemblies. rsc.org
Polymeric Structures: In a polycondensation reaction, the hydroxyl group of one monomer molecule can react with the carboxylic acid group of another to form an ester linkage, eliminating a molecule of water. Repeating this process leads to the formation of a polyester chain. The rigid aromatic core of the this compound moiety can impart thermal stability and specific mechanical properties to the resulting polymer. Copolyesters can also be synthesized by including other diacid or diol monomers to further tune the properties of the final material.
Supramolecular Structures: Supramolecular chemistry relies on non-covalent interactions to organize molecules into larger, ordered structures. The carboxylic acid group of this compound is an excellent hydrogen bond donor and acceptor and can form a robust hydrogen-bonded dimer synthon with another carboxylic acid molecule. polymer.cn Similarly, the phenolic hydroxyl group can participate in hydrogen bonding with either the carboxyl group or other hydroxyl groups. These interactions can lead to the self-assembly of molecules into predictable patterns, such as chains, sheets, or more complex three-dimensional networks, influencing the crystal packing and material properties of the solid state. rsc.orgresearchgate.net
| Structure Type | Key Interaction | Monomer/Building Block | Resulting Assembly | Potential Properties |
|---|---|---|---|---|
| Polymer | Covalent (Ester bond) | This compound | Aromatic Polyester | Thermal stability, mechanical strength |
| Supramolecular | Non-covalent (Hydrogen bond) | This compound | Dimers, chains, sheets | Controlled crystal engineering, tunable solid-state properties |
Environmental Fate and Transformation Pathways of Ethoxyhydroxybenzoic Acid Derivatives
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For organic compounds in the environment, the most significant abiotic mechanisms are often photolysis (degradation by light) and hydrolysis (reaction with water).
Photolysis
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. Compounds containing a phenolic group, like 2-Ethoxy-5-hydroxybenzoic acid, are susceptible to photodegradation. The process is often initiated by the generation of highly reactive species, such as hydroxyl radicals (•OH), which can attack the aromatic ring. openresearchlibrary.orgresearchgate.net
The photodegradation of phenolic compounds can proceed through several steps. Initially, the attack by hydroxyl radicals can lead to the formation of hydroxylated intermediates like catechol and benzoquinone. researchgate.net These intermediates are typically more susceptible to further oxidation and ring cleavage, eventually leading to the formation of short-chain organic acids (e.g., formic acid, oxalic acid) and, ultimately, complete mineralization to carbon dioxide and water. researchgate.net The efficiency of this process is influenced by various environmental factors. openresearchlibrary.org While direct photodegradation data for 4-hydroxybenzoic acid is limited, it is expected to occur due to its absorption in the UV region. oecd.org
Interactive Table: Factors Influencing Photolytic Degradation of Phenolic Compounds Select a factor from the dropdown menu to see its typical effect on the degradation rate.
Select Factor:
Effect of pH: The pH of the water can significantly alter the surface charge of photocatalysts and the chemical form of the phenolic compound, thereby affecting adsorption and reaction rates. Optimal pH values vary depending on the specific compound and catalyst. openresearchlibrary.org
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of this compound contains an ethoxy group, which is an aromatic ether linkage (C-O-C). Aromatic ethers are generally resistant to hydrolysis under typical environmental conditions (neutral pH, ambient temperature) because the carbon-oxygen bond is relatively strong and stable. stackexchange.com
Cleavage of aromatic ether bonds typically requires more extreme conditions, such as high temperatures or the presence of strong acids, which are not common in most environmental compartments. stackexchange.com However, certain catalyzed reactions can facilitate the cleavage of these bonds under milder conditions. For instance, palladium-catalyzed reductive hydrolysis can cleave aromatic ether bonds in an aqueous phase. pnnl.gov Another novel method involves uranyl-photocatalyzed hydrolysis, which can break down diaryl ethers at room temperature using visible light, with water acting as the oxygen source. acs.orgresearchgate.net While these specific catalytic conditions are unlikely to be widespread in the environment, they demonstrate that pathways for aromatic ether cleavage exist. For this compound, hydrolysis of the ether bond is likely to be a minor degradation pathway in the environment compared to photolytic and biotic processes.
Biotic Transformation Processes (e.g., Microbial Metabolism, Enzymatic Breakdown)
Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the degradation of substituted benzoic acids in soil and water.
Microorganisms can utilize a wide variety of aromatic compounds as sources of carbon and energy. researchgate.net The degradation of substituted benzoic acids typically begins with peripheral enzymatic reactions that modify the substituent groups and prepare the aromatic ring for cleavage. iisc.ac.in A crucial first step in the catabolism of many aromatic compounds is hydroxylation, which involves the introduction of hydroxyl (-OH) groups onto the benzene (B151609) ring by enzymes called monooxygenases or dioxygenases. researchgate.net
For a compound like this compound, a probable initial step would be the O-dealkylation of the ethoxy group to yield a dihydroxybenzoic acid derivative (e.g., 2,5-dihydroxybenzoic acid, also known as gentisic acid). This type of reaction is common in the metabolism of aromatic ethers. The resulting dihydroxy intermediate is then susceptible to ring cleavage by dioxygenase enzymes. unesp.br
There are two main pathways for aromatic ring cleavage: unesp.br
Ortho-cleavage (β-ketoadipate pathway): The ring is cleaved between two adjacent hydroxyl groups. unesp.brnih.gov
Meta-cleavage: The ring is cleaved adjacent to a hydroxyl group. unesp.brnih.gov
Both pathways ultimately convert the aromatic ring into aliphatic intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the production of energy, biomass, and carbon dioxide. researchgate.net The specific pathway utilized depends on the microbial species and the structure of the compound. nih.gov Numerous bacterial species, particularly from the genus Pseudomonas, are known to effectively degrade benzoic acid and its derivatives. nih.govmdpi.com
Interactive Table: Microorganisms Involved in Degrading Benzoic Acid Derivatives Click on a genus to view examples of species and the compounds they are known to degrade.
Pseudomonas Sphingomonas Aspergillus Bacillus
Select a genus to see more information.
Modeling Environmental Persistence, Mobility, and Bioavailability of Related Structures
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment. researchgate.netrsc.org These models integrate a chemical's physical-chemical properties with information about the environmental system to estimate its persistence, mobility, and potential for bioaccumulation. nih.gov
For substituted benzoic acids, key properties that influence their environmental fate include: nih.gov
Water Solubility: Higher solubility generally leads to greater mobility in aquatic systems.
Vapor Pressure: Determines the likelihood of a chemical partitioning into the atmosphere.
Octanol-Water Partition Coefficient (Kow): Indicates a chemical's tendency to partition between water and organic matter. A higher Kow suggests a greater potential to adsorb to soil and sediment and to bioaccumulate in organisms. mdpi.comresearchgate.net
Dissociation Constant (pKa): As a carboxylic acid, this compound will ionize in water. Its pKa value determines the proportion of the neutral versus anionic form at a given pH, which strongly affects its solubility, adsorption to soil, and bioavailability.
Fugacity models, such as the Mackay Level III model, are commonly used to estimate the steady-state distribution of a chemical between environmental compartments (air, water, soil, sediment). oecd.org For instance, a fugacity model for the related compound 4-hydroxybenzoic acid predicts that if it is released into water, the vast majority (99.5%) will remain in the water phase. oecd.org If released to air or soil, it is more likely to be distributed to other compartments. oecd.org
The persistence of a chemical is often described by its degradation half-life in different media (e.g., soil, water). Bioavailability, or the fraction of the chemical that is available for uptake by organisms, is heavily influenced by its sorption to soil organic matter and sediments. mdpi.comresearchgate.net Chemicals that are strongly sorbed are less mobile and less available for microbial degradation or uptake by plants and animals. researchgate.net Developing accurate models remains a challenge, particularly for polar and ionizable chemicals, where interactions with the environmental matrix are complex. rsc.org
Table: Key Parameters for Environmental Fate Modeling
| Parameter | Description | Influence on Environmental Fate |
|---|---|---|
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Higher solubility increases mobility in surface water and groundwater. nih.gov |
| Vapor Pressure | The pressure exerted by a vapor in equilibrium with its solid or liquid phase. | Higher vapor pressure leads to greater partitioning into the atmosphere. |
| Log Kow | The logarithm of the octanol-water partition coefficient. | A measure of hydrophobicity. Higher values indicate a tendency to adsorb to soil/sediment and bioaccumulate. oecd.org |
| Degradation Half-Life | The time required for 50% of the chemical to be degraded. | Determines the chemical's persistence in a specific compartment (e.g., soil, water). nih.gov |
| Soil Adsorption Coefficient (Koc) | The ratio of the chemical adsorbed per unit weight of organic carbon in the soil to the concentration in solution. | High Koc values indicate strong adsorption to soil, reducing mobility and bioavailability. mdpi.com |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Ethoxy-5-hydroxybenzoic acid with high yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of 5-hydroxybenzoic acid with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃). Reaction optimization includes refluxing in polar aprotic solvents (e.g., THF) and monitoring temperature (e.g., 80°C for 4 hours). Purification via recrystallization or column chromatography is critical to remove unreacted starting materials and byproducts. Ensure anhydrous conditions to prevent hydrolysis of the ethoxy group .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ethoxy at C2, hydroxyl at C5).
- X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in related benzoic acid derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns and UV detection.
- Mass Spectrometry : Validate molecular weight (C₉H₁₀O₃; theoretical 166.17 g/mol) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Keep in airtight containers away from oxidizing agents and moisture. Store at 2–8°C for long-term stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., replacing ethoxy with methoxy or halogens) and testing receptor binding affinity. For example:
- Dopamine D2/Serotonin 5-HT3 Receptor Antagonism : Derivatives with electron-withdrawing groups (e.g., Cl at C4) enhance binding due to increased electrophilicity. Computational docking and in vitro assays (e.g., radioligand displacement) validate interactions .
- Antimicrobial Activity : Hydroxyl group orientation impacts hydrogen bonding with microbial enzymes. Minimum inhibitory concentration (MIC) assays guide optimization .
Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under standardized conditions (pH, temperature, solvent systems).
- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Thermogravimetric analysis (TGA) evaluates thermal stability .
- Literature Meta-Analysis : Cross-reference data with peer-reviewed studies (e.g., EFSA reports on structurally related flavouring agents) to identify methodological discrepancies .
Q. What experimental strategies are effective for studying the antioxidant mechanisms of this compound?
- Methodological Answer :
- DPPH/ABTS Radical Scavenging Assays : Quantify free radical neutralization kinetics.
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials to predict antioxidant capacity.
- In Vivo Models : Use oxidative stress biomarkers (e.g., malondialdehyde levels in rodent studies) to correlate structure-activity relationships .
Q. How can researchers design this compound derivatives for targeted drug delivery?
- Methodological Answer :
- Prodrug Strategies : Esterify the carboxylic acid group to enhance lipophilicity and bioavailability. Hydrolysis in physiological conditions releases the active form.
- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to improve solubility and reduce off-target effects. Monitor release kinetics via dialysis bag assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
